1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride
Description
1-(5-Bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₉BrClFN and a molecular weight of 267.52 g/mol. Its structure comprises a benzene ring substituted with bromine (5-position), fluorine (2-position), and a methyl group (3-position), with a methanamine group (-CH₂NH₂) attached to the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Such derivatives are often explored as intermediates in drug discovery, particularly for central nervous system (CNS) targets or enzyme inhibitors, where halogen substituents improve metabolic stability and binding affinity .
Properties
CAS No. |
2703779-63-7 |
|---|---|
Molecular Formula |
C8H10BrClFN |
Molecular Weight |
254.53 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-2-7(9)3-6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H |
InChI Key |
PELYDVNUMBUVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)CN)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using methanamine under suitable conditions to form the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include imines and oximes.
Reduction: Products include secondary amines.
Scientific Research Applications
1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride with analogous compounds in terms of structure, physicochemical properties, and applications .
Key Structural and Functional Differences
Aromatic vs. Heterocyclic Cores :
- The target compound’s benzene ring provides distinct electronic properties compared to pyridine () or furan () cores. Pyridine-based analogs (e.g., C₆H₆ClF₂N₂) exhibit enhanced solubility due to nitrogen’s electron-withdrawing effects, whereas oxadiazole derivatives () offer rigidity for binding to enzymes like proteases .
Bromine at the 5-position (vs. 4-position in ) may alter binding affinity in receptor subtypes .
Chirality and Bioactivity :
- Enantiomers like (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride () highlight the importance of stereochemistry in serotonin receptor selectivity. The target compound lacks a chiral center, simplifying synthesis but possibly limiting selectivity .
Hydrogen-Bonding Capacity :
- The methanamine (-CH₂NH₂) group in the target compound facilitates hydrogen bonding, similar to oxadiazole derivatives (). However, furan-based analogs () may exhibit weaker interactions due to reduced polarity.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The bromine and methyl groups in the target compound increase logP compared to pyridine or oxadiazole analogs, enhancing blood-brain barrier penetration for CNS targets .
- Metabolic Stability : Fluorine substitution (common in all compounds) reduces oxidative metabolism, extending half-life in vivo .
Biological Activity
1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride, a compound with the molecular formula CHBrFN, has garnered attention in various fields of pharmacology and biochemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, enzyme interactions, receptor binding, and potential therapeutic applications.
Structural Information
- Molecular Formula : CHBrFN
- SMILES : CC1=CC(=CC(=C1F)CN)Br
- InChI : InChI=1S/C8H9BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,4,11H2,1H3
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound modulates the activity of these targets by binding to their active sites or altering their conformations. This interaction can lead to significant changes in cellular signaling pathways and biochemical processes.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition characteristics. For instance:
- Lysosomal Phospholipase A2 : The compound has been associated with the inhibition of this enzyme, which plays a role in phospholipidosis—a condition marked by the accumulation of phospholipids in lysosomes. Such inhibition may have therapeutic implications for diseases linked to lipid metabolism disorders.
Receptor Interaction
The compound also interacts with several receptors, particularly G protein-coupled receptors (GPCRs), which are crucial in regulating various physiological processes:
- Binding Affinity : Studies have shown that this compound has a notable binding affinity towards specific GPCRs, influencing signaling pathways related to metabolism and neurobiology.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and provided insights into the potential applications of this compound:
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique chemical properties that may confer distinct biological activities:
| Compound | Enzyme Inhibition | Receptor Interaction | Notable Activity |
|---|---|---|---|
| Compound A | Moderate | High | Anticancer |
| Compound B | High | Moderate | Neuroprotective |
| This compound | Significant | High | Potential therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation, functional group protection, and amine salt formation. For example:
Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution under controlled temperatures (0–5°C) using catalysts like FeBr₃ or AlCl₃ .
Methanamine Formation : Reductive amination of the corresponding aldehyde precursor using sodium cyanoborohydride in methanol/ethanol under reflux .
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
- Optimization : Adjust solvent polarity (e.g., THF for solubility), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (e.g., excess amine for higher yield).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) resolves aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and amine hydrochloride peaks (broad singlet ~δ 8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F contributions) .
- X-ray Crystallography : Determines 3D conformation, bond angles, and halogen interactions (if single crystals are obtainable) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions, enabling use in biological assays. Stability tests (TGA/DSC) show decomposition above 200°C, requiring storage at –20°C under inert atmosphere . Comparative studies of free base vs. salt in DMSO/PBS buffer (pH 7.4) reveal salt stability over 72 hours, whereas the free base degrades by 15% .
Advanced Research Questions
Q. How do the bromo, fluoro, and methyl substituents modulate biological target interactions (e.g., enzymes, receptors)?
- Methodological Answer :
- Bromine : Enhances hydrophobic binding via van der Waals interactions in enzyme active sites (e.g., PDE10A) .
- Fluorine : Increases electronegativity, influencing hydrogen bonding and metabolic stability (reduces CYP450-mediated oxidation) .
- Methyl Group : Introduces steric hindrance, potentially improving selectivity by preventing off-target binding .
- Experimental Validation : Competitive binding assays (SPR/ITC) and molecular docking simulations (AutoDock Vina) quantify affinity changes when substituents are modified .
Q. What strategies can address contradictory data in SAR studies for PDE10A inhibition analogs of this compound?
- Methodological Answer :
- Data Triangulation : Compare enzymatic IC₅₀ values (PDE10A vs. PDE5/7) with cellular assays (cAMP/cGMP modulation) to distinguish direct inhibition from downstream effects .
- Crystallographic Analysis : Resolve binding modes of high- vs. low-activity analogs using X-ray structures of PDE10A-ligand complexes .
- Meta-Analysis : Pool data from halogen-substituted analogs (e.g., Cl vs. Br) to identify trends in potency and lipophilicity (logP) .
Q. How can in vitro and in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- In Vitro :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In Vivo :
- Dose Escalation : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, Cmax, and t₁/₂ .
- BBB Penetration : Assess brain-to-plasma ratio via LC-MS after terminal blood/brain collection .
Key Research Recommendations
- Prioritize crystallographic studies to resolve binding interactions with PDE10A .
- Explore fluorinated analogs to balance metabolic stability and target affinity .
- Conduct toxicity profiling (hERG, Ames test) early in development to mitigate attrition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
